Phenesterin
Overview
Description
Preparation Methods
Phenesterin is synthesized through the esterification of cholesterol with an aryl nitrogen mustard . The reaction typically involves the use of a carboxylic acid ester of cholesterol and an aryl nitrogen mustard under controlled conditions . Industrial production methods may involve large-scale esterification processes with appropriate catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Phenesterin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
Mechanism of Action
Phenesterin exerts its effects primarily through alkylation, where it forms covalent bonds with DNA, leading to the inhibition of DNA replication and transcription . This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potential anticancer agent . The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .
Comparison with Similar Compounds
Phenesterin is unique among steroidal alkylating agents due to its specific structure and reactivity . Similar compounds include:
Chlorambucil: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma. This compound’s uniqueness lies in its steroidal structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other alkylating agents.
Properties
CAS No. |
3546-10-9 |
---|---|
Molecular Formula |
C39H59Cl2NO2 |
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3/t28-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |
InChI Key |
SPJCRMJCFSJKDE-ZWBUGVOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Color/Form |
Crystals |
melting_point |
194 to 195 °F (NTP, 1992) 90-90.5 °C |
Key on ui other cas no. |
3546-10-9 |
physical_description |
Phenestrin is a white powder. (NTP, 1992) |
solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) |
Synonyms |
fenesterine NSC 104469 phenesterin phenesterine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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